MESITYL(4-METHYLPIPERAZINO)METHANONE
Description
Mesityl(4-methylpiperazino)methanone is a methanone derivative featuring a mesityl (2,4,6-trimethylphenyl) group and a 4-methylpiperazino moiety.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-9-12(2)14(13(3)10-11)15(18)17-7-5-16(4)6-8-17/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHYAUZTWVOLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCN(CC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MESITYL(4-METHYLPIPERAZINO)METHANONE typically involves the reaction of mesityl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like n-butanol at room temperature . Industrial production methods focus on optimizing yield and purity, often involving additional purification steps such as recrystallization or chromatography to achieve a highly pure product .
Chemical Reactions Analysis
MESITYL(4-METHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of MESITYL(4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory process, such as myeloperoxidase, and reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β . In cancer cells, it may exert its effects by inhibiting the epidermal growth factor receptor (EGFR) pathway, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between Mesityl(4-methylpiperazino)methanone and analogous compounds:
Table 1: Comparative Analysis of Methanone Derivatives
Structural and Electronic Effects
- Mesityl Group: Present in both this compound and cyclopentyl(mesityl)methanone (23f), the mesityl substituent provides steric shielding, which can stabilize reactive intermediates or influence crystal packing .
- The pKa of 6.67 in the pyrrole-containing analog () indicates that protonation states may vary under physiological conditions .
Physicochemical Properties
- Molecular Weight : The target compound (246.35 g/mol) is lighter than the trifluoromethyl/nitro-substituted analog (394.35 g/mol) but heavier than the pyrrole derivative (269.34 g/mol) .
- Boiling Point and Density : The pyrrole-containing analog has a predicted boiling point of 434.5°C and density of 1.15 g/cm³, whereas the mesityl group in the target compound may lower density due to increased steric volume .
Stability and Reactivity
- The mesityl group’s electron-donating methyl substituents may enhance stability against oxidative degradation, contrasting with the nitro group in ’s compound, which is prone to reduction .
- The 4-methylpiperazino group’s basicity could facilitate salt formation, improving formulation flexibility compared to non-basic analogs .
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